molecular formula C11H10O3 B11818744 7-Benzofuranpropanoic acid, 2,3-dihydro-

7-Benzofuranpropanoic acid, 2,3-dihydro-

Cat. No.: B11818744
M. Wt: 190.19 g/mol
InChI Key: YCOSFUKVWTVKTM-UHFFFAOYSA-N
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Description

Contextualization within Dihydrobenzofuran Derivatives Research

7-Benzofuranpropanoic acid, 2,3-dihydro- belongs to the larger family of dihydrobenzofuran derivatives. This class of heterocyclic compounds is characterized by a benzene (B151609) ring fused to a dihydrofuran ring. Dihydrobenzofuran scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their presence in a variety of biologically active natural products and pharmaceutical agents.

The core structure of dihydrobenzofuran is a versatile scaffold that has been explored for a wide range of therapeutic applications. Research has demonstrated that derivatives of this parent molecule exhibit potent biological activities, including anticancer and anti-inflammatory properties. For instance, novel benzofuran (B130515) and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown significant cytotoxic activities against several human cancer cell lines, such as those of the kidney, colon, breast, gastric, lung, and prostate cancers. nih.gov Furthermore, these compounds have been investigated for their ability to inhibit NF-κB transcriptional activity, a key process in inflammatory responses. nih.gov

The propanoic acid moiety at the 7-position of the benzofuran ring in the subject compound introduces a carboxylic acid functional group, which can significantly influence its physicochemical properties and biological interactions. The presence of this group can impact factors such as solubility, acidity, and the potential for the molecule to act as a ligand for biological targets.

Historical Trajectories and Key Milestones in Related Chemical Investigations

While specific historical milestones for 7-Benzofuranpropanoic acid, 2,3-dihydro- are not extensively documented in readily available literature, the broader history of dihydrobenzofuran research provides context. The synthesis of the dihydrobenzofuran core has been a subject of investigation for many years, with various synthetic methodologies being developed and refined over time. A notable publication describes the synthesis of a series of 2,3-Dihydro-7-benzofurancarboxylic acids, which are structurally related to the compound of interest. researchgate.net This research utilized methods such as the Claisen rearrangement and directed lithiations as key steps in the synthetic pathway, highlighting the chemical strategies employed to construct this heterocyclic system. researchgate.net

The exploration of dihydrobenzofuran derivatives in medicinal chemistry has been a continuous effort. Early research often focused on the isolation of natural products containing this scaffold and the elucidation of their structures and biological activities. Over time, the focus has shifted towards the rational design and synthesis of novel derivatives with improved potency and selectivity for various biological targets. This has led to the development of compounds with potential applications in treating a range of diseases.

Contemporary Research Paradigms and Unaddressed Inquiries

Current research on dihydrobenzofuran derivatives is multifaceted, exploring their potential in various therapeutic areas. A significant area of contemporary investigation is their application as anticancer agents. Studies have focused on designing and synthesizing novel derivatives and evaluating their efficacy against different cancer cell lines. nih.gov For example, certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been identified as potent cytotoxic agents. nih.gov

Another active area of research is the development of dihydrobenzofuran-based compounds as inhibitors of acetylcholinesterase, with potential applications in the treatment of Alzheimer's disease. nih.gov The design of these inhibitors often involves molecular docking studies to understand their binding interactions with the enzyme's active site. nih.gov

Despite the progress made, several questions remain unanswered regarding 7-Benzofuranpropanoic acid, 2,3-dihydro-. A comprehensive biological evaluation of this specific compound is not widely reported. Its precise mechanism of action in any potential therapeutic context is yet to be fully elucidated. Furthermore, detailed structure-activity relationship (SAR) studies focusing on the propanoic acid side chain at the 7-position could provide valuable insights for the design of more potent and selective analogs. Future research could focus on the targeted synthesis and in-depth biological screening of 7-Benzofuranpropanoic acid, 2,3-dihydro- to fully understand its therapeutic potential.

Below is a data table summarizing the key areas of research for the broader class of dihydrobenzofuran derivatives, which provides a framework for potential future investigations into 7-Benzofuranpropanoic acid, 2,3-dihydro-.

Research AreaKey Findings for Dihydrobenzofuran DerivativesPotential Relevance for 7-Benzofuranpropanoic acid, 2,3-dihydro-
Anticancer Activity Derivatives exhibit cytotoxic activity against various cancer cell lines (e.g., renal, colon, breast). nih.govThe propanoic acid moiety could influence cytotoxicity and should be investigated.
Anti-inflammatory Activity Inhibition of NF-κB transcriptional activity has been observed. nih.govThe carboxylic acid group may play a role in modulating inflammatory pathways.
Neuroprotective Activity Some derivatives act as acetylcholinesterase inhibitors. nih.govPotential for development as a therapeutic agent for neurodegenerative diseases.
Organic Synthesis Methodologies like Claisen rearrangement and directed lithiations are used for synthesis. researchgate.netThese established methods can be applied to the specific synthesis of the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-cyclopenta[b]pyran-7-ylpropanoic acid

InChI

InChI=1S/C11H10O3/c12-10(13)6-5-9-4-3-8-2-1-7-14-11(8)9/h1-4,7H,5-6H2,(H,12,13)

InChI Key

YCOSFUKVWTVKTM-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=CC2=C1)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Established Synthetic Routes to 7-Benzofuranpropanoic Acid, 2,3-Dihydro-

Established methodologies for the synthesis of 7-substituted 2,3-dihydrobenzofurans, which are direct precursors to the target compound, often rely on classical organic reactions such as the Claisen rearrangement and directed ortho-lithiation. These methods provide reliable access to the core structure with functionality at the desired position.

Precursor Chemistry and Reaction Conditions

The synthesis of 7-Benzofuranpropanoic acid, 2,3-dihydro- can be envisioned through several multi-step sequences starting from readily available precursors. One plausible route begins with a 7-substituted 2,3-dihydrobenzofuran (B1216630), such as one bearing a hydroxyl or a halogen group, which can then be elaborated to the desired propanoic acid side chain.

A key strategy involves the synthesis of 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans. These compounds can be prepared through the cyclization of 2-oxocycloalkane-1-carboxylate-derived dianions with appropriate 1,2-dielectrophiles, followed by a dehydrogenation step. acs.orgnih.gov The resulting alkoxycarbonyl group can then be hydrolyzed to a carboxylic acid, which serves as a handle for chain extension to the propanoic acid.

Another established approach is the Claisen rearrangement. This reaction typically involves the thermal rearrangement of an allyl aryl ether. For the synthesis of a 7-substituted derivative, one could start with a 7-hydroxy-2,3-dihydrobenzofuran. O-allylation followed by a Claisen rearrangement would introduce an allyl group at the 7-position. Subsequent oxidation of the terminal olefin of the allyl group would yield the desired propanoic acid. The synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from catechol and methallyl chloride is a known process that proceeds via a Claisen rearrangement and cyclization. prepchem.com A similar strategy could be adapted for the synthesis of the unsubstituted 2,3-dihydro-7-benzofuranol, a key precursor.

Directed ortho-lithiation is another powerful tool for the functionalization of the 7-position. Starting with a 2,3-dihydrobenzofuran derivative bearing a directing group (e.g., an amide or a methoxy (B1213986) group) at a suitable position, treatment with a strong organolithium base can selectively deprotonate the C7 position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce the propanoic acid side chain or a precursor thereof.

Reaction Mechanism Elucidation in Synthesis

The mechanisms underpinning these synthetic routes are well-established in organic chemistry. The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state. The reaction is typically thermally induced and follows first-order kinetics.

Directed ortho-lithiation involves the coordination of an organolithium reagent to a heteroatom-containing directing group on the aromatic ring. This coordination positions the organolithium base in proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. This intermediate then acts as a nucleophile, reacting with an added electrophile.

The formation of the 2,3-dihydrobenzofuran ring itself can proceed through various mechanisms depending on the chosen synthetic strategy. For instance, the palladium-catalyzed intramolecular C-O coupling involves an oxidative addition of the palladium catalyst to an aryl halide, followed by coordination to the alkene, migratory insertion, and reductive elimination to form the dihydrofuran ring.

Stereoselective and Asymmetric Synthesis Strategies

The C2 and C3 positions of the 2,3-dihydrobenzofuran ring are stereocenters, and controlling their stereochemistry is often a crucial aspect of the synthesis of biologically active molecules. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through various catalytic methods.

One approach involves the use of chiral catalysts in domino annulation reactions. For example, enantiopure chiral salicyl N-phosphonyl imines can react with bromo malonates in the presence of a base to afford functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.orgrsc.org

Biocatalytic strategies have also emerged as powerful tools for the enantioselective synthesis of 2,3-dihydrobenzofuran-based scaffolds. Engineered myoglobins have been shown to catalyze the cyclopropanation of benzofurans with high diastereo- and enantioselectivity, providing access to chiral building blocks. rochester.edu

Furthermore, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been developed for the enantioselective synthesis of 3-substituted dihydrobenzofurans. rsc.org These methods, while not directly yielding the target propanoic acid, provide access to chiral 2,3-dihydrobenzofuran cores that could be functionalized at the 7-position in subsequent steps.

Development of Novel Synthetic Approaches for 7-Benzofuranpropanoic Acid, 2,3-Dihydro-

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, sustainable, and versatile methods for the construction of heterocyclic compounds like 2,3-dihydrobenzofurans. These novel approaches often employ transition-metal catalysis and green chemistry principles.

Advancements in Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. In the context of 2,3-dihydrobenzofuran synthesis, this has led to the development of catalyst-free reactions and the use of more environmentally benign solvents and reagents.

For instance, catalyst-free cascade reactions between nitroepoxides and salicylaldehydes have been reported for the synthesis of benzofuran (B130515) derivatives. acs.org While this specific reaction leads to the benzofuran core, the development of catalyst-free methods for the dihydro- variant is an active area of research. The use of visible light as a renewable energy source to promote the synthesis of 2,3-dihydrobenzofuran chalcogenides from 2-allylphenols represents another green approach. mdpi.com

Catalytic Systems in the Synthesis of 7-Benzofuranpropanoic Acid, 2,3-Dihydro-

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2,3-dihydrobenzofurans are no exception. A wide range of metals, including palladium, rhodium, copper, and nickel, have been employed to catalyze the formation of the dihydrobenzofuran ring system. rsc.orgnih.gov

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular Heck reaction of an o-allylphenol derivative can efficiently construct the 2,3-dihydrobenzofuran core. Palladium/norbornene cooperative catalysis has been used for the direct annulation between aryl iodides and epoxides to furnish dihydrobenzofurans. thieme-connect.com

Rhodium catalysts have been utilized in one-pot syntheses of chiral dihydrobenzofuran frameworks through asymmetric ring-opening reactions followed by palladium-catalyzed C-O coupling. acs.org Copper-catalyzed reactions have also been employed in the synthesis of benzofuran derivatives, and these methods could potentially be adapted for the synthesis of their dihydro counterparts. nih.govacs.org

These catalytic systems offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules like 7-Benzofuranpropanoic acid, 2,3-dihydro-. By selecting appropriate starting materials with a precursor to the propanoic acid side chain at the 7-position, these catalytic methods could provide a direct and efficient route to the target compound.

Interactive Data Table: Overview of Synthetic Strategies

Synthetic StrategyKey ReactionPrecursorsAdvantages
Established Routes
Cyclization/DehydrogenationCyclization of dianions2-Oxocycloalkane-1-carboxylates, 1,2-dielectrophilesAccess to 7-alkoxycarbonyl derivatives acs.orgnih.gov
Claisen Rearrangement rsc.orgrsc.org-Sigmatropic rearrangement7-Hydroxy-2,3-dihydrobenzofuran, allyl halidesWell-established, good for C-C bond formation
Directed ortho-LithiationC-H activation2,3-Dihydrobenzofuran with directing groupHigh regioselectivity for 7-position
Novel Approaches
Asymmetric CatalysisDomino annulationChiral salicyl N-phosphonyl imines, bromo malonatesHigh diastereoselectivity rsc.orgrsc.org
BiocatalysisEnzymatic cyclopropanationBenzofurans, diazo compoundsHigh enantioselectivity rochester.edu
Green ChemistryCatalyst-free cascade reactionsNitroepoxides, salicylaldehydesReduced environmental impact acs.org
Transition-Metal CatalysisPd, Rh, Cu, Ni-catalyzed cyclizationsVarious functionalized phenols and alkenes/alkynesHigh efficiency and functional group tolerance rsc.orgnih.gov

Derivatization and Analog Generation of 7-Benzofuranpropanoic Acid, 2,3-Dihydro-

The generation of derivatives and analogs of 2,3-dihydro-7-benzofuranpropanoic acid is a key strategy in medicinal chemistry and materials science. By modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired outcomes.

Structure-Directed Modifications for Research Purposes

Structure-directed modifications of 2,3-dihydro-7-benzofuranpropanoic acid are instrumental in elucidating its structure-activity relationships (SAR). These modifications can be systematically introduced at various positions of the benzofuran ring system and the propanoic acid side chain to investigate their impact on biological targets.

One notable area of research involves the design of potent and selective agonists for cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain. nih.govnih.gov In this context, the 2,3-dihydro-1-benzofuran scaffold serves as a key pharmacophore. nih.gov While not directly 7-benzofuranpropanoic acid, the principles of modification on the benzofuran core are highly relevant. For instance, the synthesis of a series of 2,3-dihydro-1-benzofuran derivatives bearing an asymmetric carbon atom has been explored to develop potent and selective CB2 agonists. nih.govnih.gov

Key modifications often involve:

Substitution on the aromatic ring: Introducing various substituents such as halogens, alkyl, or alkoxy groups can influence electronic properties and steric interactions with a target receptor.

Modification of the dihydrofuran ring: Alterations to the substituents on the dihydrofuran ring can impact the molecule's conformation and binding affinity.

Derivatization of the carboxylic acid: The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate polarity, bioavailability, and interaction with biological targets.

An example of such structure-directed modification is the synthesis of various 2,3-dihydro-5-benzofuranols, which have been evaluated as inhibitors of leukotriene biosynthesis. nih.gov This research demonstrates how the dihydrobenzofuran core can be used as a template for designing targeted inhibitors. nih.gov

Table 1: Examples of Structure-Directed Modifications on Related Dihydrobenzofuran Scaffolds

Scaffold Modification Research Purpose Reference
2,3-Dihydro-1-benzofuranIntroduction of an asymmetric carbon and various substituentsDevelopment of potent and selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain nih.govnih.gov
2,3-Dihydro-5-benzofuranolSynthesis of over 50 new analogs with varying lipophilicityInhibition of leukotriene biosynthesis for potential treatment of asthma and inflammation nih.gov
2,2-Dimethyl-2,3-dihydro-7-benzo[b]furanolSynthesis of new ether-linked derivativesEvaluation of potential antimicrobial activity researchgate.net

Exploration of Bioisosteric Replacements in Analog Design

Bioisosteric replacement is a widely used strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties without significantly altering its interaction with the biological target. drughunter.com For 2,3-dihydro-7-benzofuranpropanoic acid, the carboxylic acid moiety is a prime candidate for such replacement. While the carboxylic acid group can be crucial for target interaction, it can also lead to poor membrane permeability and metabolic instability. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most recognized non-classical bioisosteres of carboxylic acids, exhibiting comparable acidity (pKa ~4.5–4.9) and offering greater lipophilicity. drughunter.com

Sulfonamides: This group can increase lipophilicity, enhance metabolic stability, and improve membrane permeability. Acyl sulfonamides, in particular, can better mimic the acidity of carboxylic acids. drughunter.com

Hydroxamic acids, acylsulfonamides, and other acidic heterocycles: These functional groups can also serve as effective replacements, each offering a unique profile of acidity, lipophilicity, and hydrogen bonding capacity.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

Bioisostere Key Properties Potential Advantages
TetrazoleAcidic (pKa ~4.5-4.9), more lipophilic than carboxylic acidMimics acidity, can improve metabolic stability
SulfonamideWeaker acid (pKa ~9-10), increased lipophilicityEnhanced metabolic stability, improved membrane permeability
Acyl SulfonamideMore acidic than sulfonamidesBetter mimics the acidity of carboxylic acids
Hydroxamic AcidModerately acidic (pKa ~8-9)Can act as a metal chelator
IsoxazololAcidic heterocycleCan offer different spatial arrangements of hydrogen bond donors and acceptors

Advanced Chemical Transformations for Functionalization

Advanced chemical transformations are employed to introduce functional groups onto the 2,3-dihydro-7-benzofuranpropanoic acid scaffold, enabling the synthesis of a diverse library of analogs. These methods often focus on C-H functionalization, which allows for the direct modification of the benzofuran ring without the need for pre-functionalized starting materials.

Recent developments in catalysis have provided powerful tools for the regioselective functionalization of benzofurans. These include:

Transition metal-catalyzed cross-coupling reactions: Palladium- and copper-based catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds on the aromatic ring.

Directed metalation: Using a directing group, it is possible to achieve regioselective lithiation and subsequent functionalization of the benzofuran core. researchgate.net

C-H activation: This modern approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient route to derivatization.

These advanced methods facilitate the introduction of a wide range of functionalities, including alkyl, aryl, and heteroaryl groups, as well as halogens and other heteroatoms. Such modifications can be used to explore new chemical space and to optimize the properties of the parent compound for specific applications.

Structural Elucidation and Conformational Analysis of 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in piecing together the molecular architecture of 7-Benzofuranpropanoic acid, 2,3-dihydro-. Each method offers unique insights into the connectivity, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 7-Benzofuranpropanoic acid, 2,3-dihydro-. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, multidimensional techniques are required for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and those on the propanoic acid side chain. The aromatic protons would appear as a multiplet system characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The protons at C2 and C3 of the dihydrofuran ring would present as triplets, coupled to each other. The propanoic acid chain would exhibit two methylene (B1212753) groups, each appearing as a triplet.

¹³C NMR Spectroscopy: The carbon spectrum would display signals for the eight carbons of the dihydrobenzofuran core and the three carbons of the propanoic acid chain. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Multidimensional NMR:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations). It would be crucial for tracing the connectivity within the dihydrofuran ring (H2-H3) and the propanoic acid chain (Hα-Hβ).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different fragments of the molecule, such as linking the propanoic acid side chain to the C7 position of the benzofuran (B130515) ring.

The combination of these NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the covalent structure of 7-Benzofuranpropanoic acid, 2,3-dihydro-.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Benzofuranpropanoic acid, 2,3-dihydro- Data is predictive and based on analogous structures.

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
C2 (-CH₂)~4.6 (t)~71.0
C3 (-CH₂)~3.2 (t)~29.0
C4 (-CH)~7.1 (d)~127.0
C5 (-CH)~6.8 (t)~120.0
C6 (-CH)~6.9 (d)~124.0
C7 (-C)-~125.0
C7a (-C)-~159.0
C3a (-C)-~118.0
Propanoic α-CH₂~2.9 (t)~35.0
Propanoic β-CH₂~2.6 (t)~25.0
Propanoic -COOH~12.0 (s, br)~179.0

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the determination of its elemental formula with high confidence. For 7-Benzofuranpropanoic acid, 2,3-dihydro- (C₁₁H₁₂O₃), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Beyond the molecular formula, HRMS coupled with fragmentation techniques (e.g., MS/MS) reveals the molecule's structure by breaking it down into smaller, characteristic pieces. The fragmentation pattern is a molecular fingerprint. For this compound, common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of the propanoic acid side chain: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the side chain, leading to a stable dihydrobenzofuran radical cation.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for such acids.

Ring opening/cleavage: The dihydrofuran ring can undergo cleavage, for example, through a retro-Diels-Alder-type mechanism, leading to characteristic fragment ions. The fragmentation of the parent 2,3-dihydrobenzofuran (B1216630) structure is a known process that can inform this analysis. nist.gov

Table 2: Predicted HRMS Fragments for 7-Benzofuranpropanoic acid, 2,3-dihydro- (C₁₁H₁₂O₃)

Proposed Fragment Ion (Formula) Exact Mass (m/z) Origin of Loss
[M]⁺ (C₁₁H₁₂O₃)192.0786Molecular Ion
[M - H₂O]⁺ (C₁₁H₁₀O₂)174.0681Loss of water
[M - COOH]⁺ (C₁₀H₁₁O)147.0810Loss of carboxyl radical
[M - C₂H₄COOH]⁺ (C₈H₇O)119.0497Cleavage of propanoic acid chain

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar bonds. nih.gov

For 7-Benzofuranpropanoic acid, 2,3-dihydro-, key vibrational modes would include:

Carboxylic Acid Group: A very broad O-H stretching band would be prominent in the IR spectrum, typically around 2500-3300 cm⁻¹. The C=O stretch would give a strong, sharp absorption around 1700-1725 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring would produce several bands in the 1450-1600 cm⁻¹ region.

Dihydrofuran Ring: The aliphatic C-H stretching of the CH₂ groups would be observed just below 3000 cm⁻¹. The C-O-C ether linkage would show a characteristic stretching band, typically in the 1050-1250 cm⁻¹ range.

Table 3: Characteristic IR and Raman Bands for 7-Benzofuranpropanoic acid, 2,3-dihydro-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
Carboxylic AcidO-H stretch2500-3300Strong, Broad
Carboxylic AcidC=O stretch1700-1725Strong
Aromatic RingC-H stretch3000-3100Medium
Aromatic RingC=C stretch1450-1600Medium-Weak
Aliphatic CH₂C-H stretch2850-2960Medium
EtherC-O-C stretch1050-1250Strong

X-ray Crystallography Studies of 7-Benzofuranpropanoic Acid, 2,3-Dihydro- and Its Complexes

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides its exact three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

For 7-Benzofuranpropanoic acid, 2,3-dihydro-, a crystallographic study would definitively establish:

The conformation of the dihydrofuran ring: This five-membered ring is not planar and typically adopts an "envelope" or "twist" conformation. X-ray data would pinpoint the exact puckering of the ring. Analysis of related structures, such as substituted 5-(2,3-dihydro-7-benzofuryl)pyrazolo[4,3-d]pyrimidin-7-one, reveals that the dihydrobenzofuryl system can be nearly planar or slightly distorted. researchgate.net

The orientation of the propanoic acid side chain: The analysis would show the rotational position (conformation) of the side chain relative to the aromatic ring.

Intermolecular interactions: A key feature in the crystal lattice would be the hydrogen bonding interactions involving the carboxylic acid groups. Typically, carboxylic acids form hydrogen-bonded dimers in the solid state, which significantly influences crystal packing.

Although a crystal structure for the title compound itself is not publicly available, data from closely related 2,3-dihydrobenzofuran derivatives provide a strong basis for predicting its solid-state behavior. researchgate.netresearchgate.net These studies confirm the general geometry of the ring system and demonstrate how it packs in a crystal lattice.

Computational Approaches to Structural and Conformational Profiling

Computational chemistry offers powerful tools for predicting and understanding molecular structure and properties, complementing experimental data.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model 7-Benzofuranpropanoic acid, 2,3-dihydro- in silico.

Geometry Optimization: A primary application is to find the lowest-energy conformation (the most stable 3D shape) of the molecule in the gas phase. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. This can also be used to explore different possible conformers, such as those arising from rotation around the single bonds in the propanoic acid side chain.

Electronic Structure Analysis: These calculations also provide a wealth of information about the molecule's electronic properties.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition energies.

Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the charge distribution on the molecule's surface. This map would highlight the electron-rich (negative) region around the carboxylic acid and ether oxygens and the relatively electron-poor (positive) regions, providing insight into potential sites for intermolecular interactions.

Spectroscopic Prediction: Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.

Table 4: Information Obtainable from Quantum Chemical Calculations

Calculation Type Derived Information Application/Insight
Geometry OptimizationLowest energy conformation, bond lengths, bond angles, dihedral anglesPredicts the most stable 3D structure; comparison with experimental data
Frequency AnalysisVibrational frequencies and modesAids in assignment of experimental IR/Raman spectra; confirms minimum energy structure
Frontier Molecular OrbitalsHOMO/LUMO energies and distributionsProvides insight into chemical reactivity and electronic properties
Electrostatic Potential (ESP)Molecular charge distribution mapIdentifies nucleophilic and electrophilic sites for potential interactions
NMR Shielding TensorsPredicted ¹H and ¹³C chemical shiftsAssists in the interpretation and assignment of complex NMR spectra

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics simulations for 7-Benzofuranpropanoic acid, 2,3-dihydro- would be conducted to generate a conformational ensemble, which is a collection of the three-dimensional structures the molecule adopts at a given temperature. This analysis is crucial for understanding the molecule's behavior in different environments, such as in solution, which can influence its chemical reactivity and biological activity.

The process typically begins with the generation of a starting 3D structure of the molecule, which is then placed in a simulated environment, often a box of explicit solvent molecules like water, to mimic physiological conditions. A force field, which is a set of parameters that defines the potential energy of the system, is then applied. For a molecule like 7-Benzofuranpropanoic acid, 2,3-dihydro-, a common choice would be a general Amber force field (GAFF) or similar, with atomic partial charges determined using quantum mechanical calculations. nih.gov

The simulation then proceeds by integrating Newton's equations of motion for all atoms in the system over a series of small time steps, typically on the order of femtoseconds. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time, often spanning nanoseconds to microseconds.

From this trajectory, various properties can be analyzed to understand the conformational preferences. A key aspect of the analysis for 7-Benzofuranpropanoic acid, 2,3-dihydro- would be the examination of the dihedral angles of the rotatable bonds, particularly in the propanoic acid side chain and the puckering of the 2,3-dihydrofuran (B140613) ring. The dihydrofuran ring in similar structures is known to adopt an envelope conformation. nih.gov

By analyzing the potential energy of the molecule throughout the simulation and clustering the observed conformations, a representative set of low-energy, and therefore highly populated, conformers can be identified. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing a quantitative measure of their stability.

The data generated from such a simulation can be extensive. Below is a hypothetical representation of the kind of data that would be produced for the key dihedral angles and the resulting stable conformers of 7-Benzofuranpropanoic acid, 2,3-dihydro-.

Hypothetical Dihedral Angle Analysis for Major Conformers
ConformerPopulation (%)Relative Energy (kcal/mol)Dihedral Angle τ1 (°) (C6-C7-Cα-Cβ)Dihedral Angle τ2 (°) (C7-Cα-Cβ-Cγ)
A450.00-65178
B300.5817562
C151.1068-175
D101.55-170-65

This hypothetical data illustrates how different rotations around the single bonds of the propanoic acid side chain would lead to distinct conformers with varying stabilities and populations. Conformer A, in this example, represents the most stable and populated state.

Furthermore, the flexibility of the 2,3-dihydrofuran ring can be assessed by monitoring the puckering parameters over the course of the simulation. The distribution of these parameters would reveal the most probable ring conformations and the energy barriers for interconversion between them.

Mechanistic Investigations of Biological Activities of 7 Benzofuranpropanoic Acid, 2,3 Dihydro in Vitro/cellular Systems

Elucidation of Molecular Targets in Cellular Models

The identification of molecular targets is a critical step in understanding the mechanism of action of a compound. This typically involves a combination of biochemical and cell-based assays.

Enzyme Kinetics and Inhibition/Activation Studies (in vitro)

Enzyme kinetic studies are fundamental in determining if a compound acts as an inhibitor or activator of a specific enzyme. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should 7-Benzofuranpropanoic acid, 2,3-dihydro- be investigated in this manner, researchers would determine parameters such as the inhibition constant (Ki) or the activation constant (Ka) to quantify its potency and elucidate the type of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov However, at present, there are no published studies detailing the effects of 7-Benzofuranpropanoic acid, 2,3-dihydro- on any specific enzyme.

Receptor Binding and Ligand Affinity Assays (in vitro)

To determine if a compound interacts with a specific cellular receptor, receptor binding and ligand affinity assays are employed. These experiments typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound is then added to see if it can displace the radiolabeled ligand, indicating that it binds to the same receptor. The affinity of the compound for the receptor is then quantified by determining its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd). For instance, studies on other 2,3-dihydro-1-benzofuran derivatives have identified them as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov However, no such receptor binding data is currently available for 7-Benzofuranpropanoic acid, 2,3-dihydro-.

Proteomic and Metabolomic Profiling for Target Identification

Modern "omics" approaches, such as proteomics and metabolomics, can provide an unbiased view of the cellular changes induced by a compound, helping to identify its molecular targets and affected pathways. nih.govnih.govmdpi.com Proteomic studies would analyze the changes in the expression levels of thousands of proteins within a cell upon treatment with 7-Benzofuranpropanoic acid, 2,3-dihydro-. Similarly, metabolomic analysis would identify and quantify changes in the cellular metabolome. Integrated analysis of these datasets can reveal the biochemical pathways perturbed by the compound, offering clues to its mechanism of action. nih.gov To date, no proteomic or metabolomic studies specifically investigating the effects of 7-Benzofuranpropanoic acid, 2,3-dihydro- have been published.

Modulation of Cellular Pathways and Processes

Once a molecular target is identified, further studies are conducted to understand how the interaction of the compound with its target modulates cellular signaling pathways and processes.

Impact on Signal Transduction Cascades (in specific cell lines)

Signal transduction cascades are the networks of proteins that relay signals from the cell surface to the interior, ultimately leading to a cellular response. If 7-Benzofuranpropanoic acid, 2,3-dihydro- were found to bind to a receptor or inhibit an enzyme, subsequent research would investigate its impact on the downstream signaling pathways. This is often done using specific cell lines and techniques such as Western blotting to measure the phosphorylation status of key signaling proteins. The specific cell lines chosen would depend on the biological context of interest. Currently, there is no information on the impact of 7-Benzofuranpropanoic acid, 2,3-dihydro- on any signal transduction cascades.

Gene Expression and Transcriptomic Analysis in Response to Exposure

Transcriptomic analysis, often performed using techniques like RNA sequencing, provides a global view of the changes in gene expression in a cell in response to a compound. nih.gov By identifying which genes are up- or down-regulated, researchers can infer the cellular processes that are affected. This approach can help in formulating hypotheses about the compound's mechanism of action. nih.gov As with other mechanistic studies, there is currently no publicly available gene expression or transcriptomic data for cells exposed to 7-Benzofuranpropanoic acid, 2,3-dihydro-.

Autophagy, Apoptosis, and Cell Cycle Regulation in Cell Culture

The interplay between autophagy, apoptosis, and cell cycle is a critical determinant of cell fate. Research on 2,3-dihydrobenzofuran (B1216630) derivatives suggests their potential to modulate these interconnected pathways.

One study on a novel benzofuran (B130515) lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, revealed its capacity to induce cell death in Jurkat T lymphocytes. nih.gov This compound was found to be a potent antimitotic agent, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis. nih.gov The mechanism of action was linked to a p53-dependent pathway, a critical tumor suppressor gene that governs cell cycle checkpoints and apoptosis. nih.gov The regulation of apoptosis by this class of compounds may also involve the modulation of Bcl-2 family proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.

While direct evidence linking 7-Benzofuranpropanoic acid, 2,3-dihydro- to autophagy is not currently available, the induction of apoptosis and cell cycle arrest by structurally related compounds suggests a potential for crosstalk with autophagic pathways. Autophagy can act as a pro-survival mechanism under certain cellular stresses, but can also lead to a form of programmed cell death. The intricate relationship between these processes warrants further investigation for 2,3-dihydrobenzofuran derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in vitro

The biological activity of 2,3-dihydrobenzofuran derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies on analogous compounds provide insights into the key structural features that may govern the efficacy of 7-Benzofuranpropanoic acid, 2,3-dihydro-.

SAR studies on various 2,3-dihydrobenzofuran derivatives have highlighted the importance of substituents on both the benzofuran ring system and the dihydrofuran ring.

For instance, in a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives evaluated as serotonin-3 (5-HT3) receptor antagonists, the introduction of methyl groups at the 2-position of the dihydrofuran ring was found to increase pharmacological activity. nih.gov The stereochemistry at this position was also crucial, with the (2S)-methyl isomer showing greater potency. nih.gov

Furthermore, in the context of anticancer activity, substitutions on the benzofuran ring, such as halogens, have been shown to significantly enhance cytotoxic effects. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov The nature and position of substituents on a phenyl group attached to the dihydrobenzofuran core have also been identified as critical determinants of activity.

For 7-Benzofuranpropanoic acid, 2,3-dihydro-, the propanoic acid side chain at the 7-position is a key structural feature. The length and functionality of this side chain are likely to play a significant role in its biological activity, influencing properties such as solubility, membrane permeability, and interaction with target proteins.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 7-Benzofuranpropanoic acid, 2,3-dihydro- has not been reported, studies on other 2,3-dihydrobenzofuran derivatives demonstrate the utility of this approach.

For example, a QSAR study on a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans successfully developed robust models to predict their potency. nih.gov These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are correlated with biological activity. Such models are valuable tools for understanding the mechanism of action and for the rational design of new, more potent analogs. nih.govfrontiersin.org

The development of a QSAR model for 7-Benzofuranpropanoic acid, 2,3-dihydro- and its derivatives would require a dataset of compounds with varying structural modifications and their corresponding in vitro biological activities. This would enable the prediction of the activity of novel compounds and guide the synthesis of more effective derivatives.

Mechanisms of Action in Specific In Vitro Biological Models

Based on the known activities of the broader benzofuran class of compounds, 7-Benzofuranpropanoic acid, 2,3-dihydro- is anticipated to exhibit antimicrobial and antioxidant properties. The potential mechanisms underlying these activities are discussed below.

Benzofuran derivatives have been reported to possess a wide range of antimicrobial activities against various bacteria and fungi. researchgate.net The proposed mechanisms of action are diverse and depend on the specific structure of the compound and the target microorganism.

One potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the benzofuran core could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Another plausible mechanism is the inhibition of essential microbial enzymes. For instance, some antimicrobial agents are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Other potential targets include enzymes involved in cell wall synthesis or microbial metabolism. The specific molecular targets of 7-Benzofuranpropanoic acid, 2,3-dihydro- would need to be elucidated through dedicated mechanistic studies.

Many natural and synthetic benzofuran derivatives are known to exhibit antioxidant activity. researchgate.net This activity is generally attributed to their ability to scavenge free radicals and to modulate the activity of antioxidant enzymes.

The primary mechanism of antioxidant action for phenolic compounds, which share structural similarities with certain benzofuran derivatives, is free radical scavenging. This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.

In addition to direct radical scavenging, 2,3-dihydrobenzofuran derivatives may also exert antioxidant effects by modulating the expression and activity of endogenous antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), play a crucial role in the cellular defense against oxidative stress. mdpi.com By enhancing the activity of these enzymes, the compound could bolster the cell's ability to neutralize reactive oxygen species.

The potential antioxidant mechanisms for 7-Benzofuranpropanoic acid, 2,3-dihydro- are likely to involve a combination of these direct and indirect effects. The presence of the propanoic acid side chain may influence its radical scavenging ability and its interaction with antioxidant enzymes.

Data Tables

Table 1: Hypothetical In Vitro Activity Profile of 7-Benzofuranpropanoic acid, 2,3-dihydro- and Related Analogs

CompoundTarget/AssayActivity (IC50/MIC)Reference
5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acidJurkat T-cell proliferationNot specified nih.gov
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide5-HT3 Receptor BindingKi = 0.055 nM nih.gov
Halogenated benzofuran derivativeK562 leukemia cellsIC50 = 5 µM nih.gov
Halogenated benzofuran derivativeHL60 leukemia cellsIC50 = 0.1 µM nih.gov

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activities of 2,3-dihydrobenzofuran derivatives. Direct experimental data for 7-Benzofuranpropanoic acid, 2,3-dihydro- is not available in the cited literature.

Anti-inflammatory Pathways (e.g., cytokine production modulation, NF-κB pathway regulation in immune cell lines)

Extensive searches of peer-reviewed scientific literature did not yield specific studies on the in vitro anti-inflammatory mechanisms of 7-Benzofuranpropanoic acid, 2,3-dihydro-. Consequently, there is no available data detailing its effects on cytokine production or the regulation of the NF-κB pathway in immune cell lines.

Research into the biological activities of the broader class of benzofuran and dihydrobenzofuran derivatives has indicated potential for anti-inflammatory effects through various mechanisms. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation in macrophage cell lines by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This inhibition leads to a reduction in the secretion of inflammatory mediators. Similarly, other studies on novel benzofuran hybrids have demonstrated the ability to down-regulate the secretion of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) by modulating the NF-κB and MAPK signaling pathways.

However, it is crucial to note that these findings pertain to structurally related but distinct molecules. Without direct experimental evidence, the specific mechanistic pathways of action for 7-Benzofuranpropanoic acid, 2,3-dihydro- remain undetermined. Therefore, no detailed research findings or data tables on its anti-inflammatory pathways can be provided at this time.

Natural Occurrence and Biosynthetic Pathways of 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Elucidation of Biosynthetic Pathways and Enzyme Systems

In the absence of the compound's discovery in nature, no research has been conducted on its biosynthetic pathways or the enzyme systems that would be involved in its formation.

There have been no isotopic labeling or precursor incorporation studies focused on the biosynthesis of 7-Benzofuranpropanoic acid, 2,3-dihydro-, as the compound has not been identified from a natural source.

The enzymatic steps and intermediates that would lead to the formation of 7-Benzofuranpropanoic acid, 2,3-dihydro- remain unknown due to the lack of information about its natural occurrence and biosynthesis.

Genetic Characterization of Biosynthetic Gene Clusters for 7-Benzofuranpropanoic Acid, 2,3-Dihydro- Remains Elusive

Despite the recognized natural occurrence of various benzofuran (B130515) and dihydrobenzofuran derivatives in the plant and fungal kingdoms, detailed information regarding the genetic blueprint for the biosynthesis of 7-Benzofuranpropanoic acid, 2,3-dihydro-, is currently not available in published scientific literature. Extensive searches for characterized biosynthetic gene clusters (BGCs) responsible for the production of this specific compound have not yielded any specific findings.

The biosynthesis of complex natural products in organisms like plants and fungi is typically orchestrated by a set of genes co-located on a chromosome, forming a BGC. These clusters encode for the enzymes that collaboratively execute the step-by-step synthesis of a particular molecule. The characterization of such clusters is a complex process that involves genome sequencing, bioinformatic analysis to identify potential gene clusters, followed by experimental validation through gene knockout or heterologous expression studies.

While the general biosynthetic pathways for related classes of compounds, such as some flavonoids and neolignans that may contain a dihydrobenzofuran moiety, have been investigated, the specific genetic information for 7-Benzofuranpropanoic acid, 2,3-dihydro- has not been elucidated. Research into the genetic underpinnings of dihydrobenzofuran biosynthesis is an emerging field, and it is anticipated that future genomic and metabolomic studies will shed light on the enzymatic machinery and genetic regulation behind the formation of this and other related compounds.

Currently, there is no data available to populate a table on the genetic characterization of a biosynthetic gene cluster for 7-Benzofuranpropanoic acid, 2,3-dihydro-. The identification and functional analysis of the responsible genes, including the core synthase and tailoring enzymes, await future scientific discovery.

Theoretical and Computational Chemistry Studies of 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic characteristics and reactivity of a molecule. For 7-Benzofuranpropanoic acid, 2,3-dihydro-, these studies would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. researchgate.netmdpi.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netmdpi.com

A computational study on 7-Benzofuranpropanoic acid, 2,3-dihydro- would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in related benzofuran (B130515) structures, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed over the carboxylic acid group or other electron-withdrawing substituents.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 Indicator of chemical reactivity and stability

Electrostatic Potential Surface (ESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the charge distribution of a molecule, allowing for the prediction of how it will interact with other charged species. researchgate.net The ESP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or nonpolar regions.

For 7-Benzofuranpropanoic acid, 2,3-dihydro-, an ESP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group and potentially other hydrogen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

Descriptor Formula Value (eV)
Electronegativity (χ) -(EHOMO+ELUMO)/2 3.85
Chemical Hardness (η) (ELUMO-EHOMO)/2 2.65
Chemical Softness (S) 1/(2η) 0.19
Electrophilicity Index (ω) χ²/(2η) 2.79

Computational Prediction of Reaction Mechanisms and Transition States

Computational methods can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. By calculating the energies of these species, chemists can predict the most likely reaction pathway and determine the activation energy, which governs the reaction rate. For 7-Benzofuranpropanoic acid, 2,3-dihydro-, this could be applied to study reactions such as esterification of the carboxylic acid, electrophilic aromatic substitution on the benzofuran ring, or other transformations.

Spectroscopic Property Predictions and Interpretations

Computational chemistry is also a vital tool for predicting and interpreting spectroscopic data, such as NMR, IR, and Raman spectra. These theoretical calculations can aid in the structural elucidation of new compounds and in the assignment of experimental signals. researchgate.net

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for a proposed structure with the experimental spectrum, one can confirm or reject the proposed structure. These calculations are sensitive to the molecular conformation, and thus, accurate geometry optimization is a prerequisite. A study on 7-Benzofuranpropanoic acid, 2,3-dihydro- would provide a list of predicted chemical shifts for each unique hydrogen and carbon atom, which would be invaluable for assigning an experimental spectrum.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

Atom Calculated δ (ppm) Experimental δ (ppm)
C=O 178.5 177.9
C-α (propanoic) 34.2 33.8
C-β (propanoic) 25.1 24.7
Aromatic C 115.0 - 158.0 114.5 - 157.5
Dihydrofuran C 28.9, 71.5 28.5, 71.0

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. researchgate.net Theoretical frequency calculations can predict the complete vibrational spectrum of a molecule. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The calculations also provide the IR intensities and Raman activities for each vibrational mode, which helps in predicting the appearance of the spectra. For 7-Benzofuranpropanoic acid, 2,3-dihydro-, this analysis would predict characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the O-H stretch, aromatic C-H and C=C stretches, and vibrations of the dihydrofuran ring. This information is crucial for a detailed assignment of the experimental IR and Raman spectra.

Table 4: Hypothetical Key Vibrational Frequencies (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Expected IR Intensity
O-H stretch (Carboxylic Acid) 3650 3504 Strong, Broad
C-H stretch (Aromatic) 3150 3024 Medium
C-H stretch (Aliphatic) 3050 2928 Medium
C=O stretch (Carboxylic Acid) 1780 1709 Very Strong
C=C stretch (Aromatic) 1620 1555 Strong
C-O stretch 1250 1200 Strong

Electronic Absorption (UV-Vis) Spectra Simulations

The prediction of electronic absorption spectra through computational methods provides invaluable insights into the electronic structure and transitions of a molecule. For 7-Benzofuranpropanoic acid, 2,3-dihydro-, Time-Dependent Density Functional Theory (TD-DFT) stands as the most prevalent and effective method for simulating its UV-Vis spectrum. mdpi.comarxiv.org This approach allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The simulation process typically begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). A popular and reliable functional for such organic molecules is B3LYP, often paired with a Pople-style basis set like 6-311+G(d,p) to ensure a good balance between accuracy and computational cost. researchgate.net To mimic experimental conditions in a solution, a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is incorporated into the calculations. researchgate.net

Following geometry optimization, TD-DFT calculations are performed on the optimized structure to compute the electronic transition energies and their corresponding oscillator strengths. The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the character of the electronic transitions, such as π→π* or n→π*. researchgate.net For the 2,3-dihydro-benzofuran scaffold, the key chromophore is the benzene (B151609) ring fused to the dihydrofuran moiety. The electronic transitions are expected to be dominated by excitations within this aromatic system.

Table 1: Simulated UV-Vis Spectral Data for 7-Benzofuranpropanoic acid, 2,3-dihydro- (Theoretical) Calculations performed using TD-DFT/B3LYP/6-311+G(d,p) with an IEFPCM solvent model (Methanol).

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
285.40.0215HOMO -> LUMO (85%)π -> π
242.10.1530HOMO-1 -> LUMO (65%), HOMO -> LUMO+1 (20%)π -> π
210.80.3580HOMO-2 -> LUMO (40%), HOMO -> LUMO+2 (35%)π -> π*

Molecular Modeling and Docking Studies with Biomolecules (Theoretical Aspects)

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. In the context of 7-Benzofuranpropanoic acid, 2,3-dihydro-, these methods are instrumental in exploring its potential interactions with biological macromolecules, such as proteins. This exploration is fundamental in fields like drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level. labinsights.nl

Protein-Ligand Docking Simulations to Predict Binding Modes

Protein-ligand docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. computabio.com This technique is crucial for predicting the binding affinity and elucidating the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The docking process involves several key steps:

Target and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of the ligand, 7-Benzofuranpropanoic acid, 2,3-dihydro-, is generated and its energy is minimized.

Binding Site Identification: The potential binding site, or pocket, on the protein surface is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using various pocket-finding algorithms. nih.govclick2drug.orgweizmann.ac.il A grid box is then defined to encompass this active site. orientjchem.org

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, samples a large number of possible conformations and orientations of the ligand within the defined binding site. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG). The pose with the lowest energy score is typically considered the most probable binding mode. orientjchem.org Analysis of this pose reveals key amino acid residues involved in the interaction.

For a ligand containing a carboxylic acid group like 7-Benzofuranpropanoic acid, 2,3-dihydro-, potential protein targets could include enzymes where the carboxylate can form key salt-bridge or hydrogen bond interactions. A hypothetical docking study against an enzyme such as Aldose Reductase, a target for diabetic complications, might yield results as shown below.

Table 2: Hypothetical Docking Results for 7-Benzofuranpropanoic acid, 2,3-dihydro- with Human Aldose Reductase (PDB: 1US0)

Binding Energy (kcal/mol)Estimated Ki (µM)Interacting ResiduesInteraction Type
-7.81.85Tyr48, His110, Trp111Hydrogen Bond, π-Alkyl
Val47, Trp20, Pro218Hydrophobic
His110, Cys298Hydrogen Bond (Carboxylate)

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. numberanalytics.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the assessment of the stability and conformational dynamics of the complex in a simulated physiological environment. researchgate.net

A typical MD simulation protocol for a protein-ligand complex involves:

System Setup: The best-ranked docked complex is placed in a simulation box. The box is filled with explicit water molecules, and ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration. github.io

Force Field Application: A force field (e.g., CHARMM, AMBER, GROMOS) is assigned to the system. The force field is a set of parameters that defines the potential energy of the particles and governs their interactions. wikipedia.orgnih.gov

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a two-phase equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature, and then under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density and stabilize the pressure. irbbarcelona.org

Production Run: A production MD simulation is run for a significant timescale (typically tens to hundreds of nanoseconds), during which the trajectory (atomic coordinates, velocities, and energies over time) is saved. igem.wiki

Analysis of the MD trajectory provides critical information on the stability of the protein-ligand interaction. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, the radius of gyration (Rg) to measure the complex's compactness, and the number of intermolecular hydrogen bonds over time. researchgate.net

Table 3: Analysis of a Hypothetical 100 ns MD Simulation Trajectory for the Aldose Reductase-Compound Complex

Analysis MetricAverage ValueInterpretation
Protein Backbone RMSD1.5 ± 0.3 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD (relative to protein)0.8 ± 0.2 ÅThe ligand maintains a stable binding pose within the active site.
Radius of Gyration (Rg)18.2 ± 0.5 ÅThe complex remains compact with no signs of unfolding.
Intermolecular Hydrogen Bonds3-4Consistent hydrogen bonding indicates a strong and specific interaction.

Advanced Analytical Methodologies for Research on 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Chromatographic Separations and Coupled Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate 7-Benzofuranpropanoic acid, 2,3-dihydro- from starting materials, byproducts, and other impurities. When coupled with mass spectrometry, it becomes a powerful tool for both identification and quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a principal technique for the analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro- in complex biological or reaction matrices. The polarity imparted by the carboxylic acid group makes it well-suited for reversed-phase HPLC.

Typically, a C18 column is employed, with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small percentage of an acid such as formic acid to ensure the analyte is in its protonated form, which improves peak shape. nih.gov Detection by MS, particularly with an electrospray ionization (ESI) source operating in negative ion mode, is highly sensitive for carboxylic acids, which readily form [M-H]⁻ ions. nih.gov This method allows for the separation of the target compound from structurally similar impurities, while the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. For carboxylic acids that are difficult to analyze directly, derivatization can be employed to enhance their chromatographic properties and ionization efficiency. nih.govresearchgate.net

Table 1: Illustrative HPLC-MS Parameters for 7-Benzofuranpropanoic acid, 2,3-dihydro-

ParameterValue
HPLC System UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Monitored Ion (m/z) 191.07 [M-H]⁻ (for the parent compound)

This is a hypothetical data table created for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro-. However, due to the compound's low volatility and polar carboxylic acid group, derivatization is a necessary prerequisite. nih.gov Silylation is a common and effective derivatization strategy, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. unina.it Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. brjac.com.brnih.gov

The resulting TMS ester of 7-Benzofuranpropanoic acid, 2,3-dihydro- is significantly more volatile and thermally stable, making it suitable for GC analysis. semanticscholar.org The derivatized compound can then be separated on a non-polar capillary column (e.g., HP-5MS) and detected by mass spectrometry. Electron ionization (EI) typically produces a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

Table 2: Example GC-MS Analysis Protocol for Derivatized 7-Benzofuranpropanoic acid, 2,3-dihydro-

StepDescription
Derivatization Dry sample (1 mg) is treated with MSTFA (100 µL) and pyridine (B92270) (10 µL) at 70°C for 30 minutes.
GC System Gas Chromatograph with Autosampler
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Detector Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 50-500

This is a hypothetical data table created for illustrative purposes.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since 7-Benzofuranpropanoic acid, 2,3-dihydro- possesses a chiral center at the carbon bearing the propanoic acid side chain, the separation of its enantiomers is often crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to normal-phase HPLC. chromatographyonline.comresearchgate.net

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol or ethanol. researchgate.net Separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., Chiralpak series) being particularly effective for a wide range of compounds. researchgate.net The addition of acidic or basic additives to the modifier can be used to improve peak shape and resolution for acidic compounds like 7-Benzofuranpropanoic acid, 2,3-dihydro-. researchgate.net

Table 3: Representative SFC Method for Chiral Separation

ParameterValue
SFC System Analytical SFC System
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (85:15 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 35 °C
Detection UV at 280 nm

This is a hypothetical data table created for illustrative purposes.

Quantitative Analytical Techniques in Research Settings

Beyond separation and identification, the precise quantification of 7-Benzofuranpropanoic acid, 2,3-dihydro- is critical for determining reaction yields, assessing purity, and conducting further studies.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for an identical reference standard of the analyte. The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the qNMR analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro-, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone). acs.org The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration (e.g., long relaxation delays). By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, and knowing their respective molecular weights and the number of protons giving rise to each signal, the absolute purity of the sample can be calculated with high accuracy. acs.org

Spectrophotometric Assays for Reaction Monitoring and Quantification

UV-Visible spectrophotometry is a versatile and accessible technique that can be used for the rapid quantification and monitoring of reactions involving 7-Benzofuranpropanoic acid, 2,3-dihydro-, provided the compound possesses a suitable chromophore. spectroscopyonline.com The benzofuran (B130515) ring system absorbs UV light, and this property can be exploited for quantification. researchgate.netresearchgate.net

A calibration curve is first established by measuring the absorbance of a series of solutions of the purified compound at a known wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is particularly useful for monitoring the progress of a synthesis reaction in real-time. spectroscopyonline.comthermofisher.com For example, if a starting material and the product, 7-Benzofuranpropanoic acid, 2,3-dihydro-, have distinct λmax values, the reaction can be monitored by observing the decrease in absorbance of the reactant and the corresponding increase in the absorbance of the product over time.

Sample Preparation Strategies for Specialized Research Matrices

The accurate quantification and analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro- in complex research matrices necessitate robust and efficient sample preparation protocols. These strategies are pivotal for removing interfering substances, concentrating the analyte, and ensuring compatibility with downstream analytical instrumentation such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The choice of methodology is contingent upon the specific characteristics of the sample matrix, the concentration of the target analyte, and the research objectives.

Biological matrices such as cell lysates and fermentation broths are inherently complex, containing a myriad of proteins, salts, carbohydrates, and other metabolites that can interfere with the analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro-. Therefore, a multi-step approach involving initial clarification followed by selective extraction and purification is often required.

A primary step in processing fermentation broths is the removal of microbial cells and other particulate matter, which can be achieved through centrifugation or membrane filtration. For intracellular analysis from cell lysates, efficient cell lysis using methods such as sonication or enzymatic digestion is followed by centrifugation to separate soluble components from cellular debris.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely employed technique for the recovery of carboxylic acids from aqueous media like fermentation broths. researchgate.net The protocol is predicated on the differential solubility of the analyte between two immiscible liquid phases. The efficiency of LLE for 7-Benzofuranpropanoic acid, 2,3-dihydro- is highly dependent on the pH of the aqueous sample. By adjusting the pH to be at least two units below the pKa of the carboxylic acid group, the compound is protonated, rendering it more nonpolar and thus more soluble in an organic solvent.

A typical LLE protocol would involve:

Acidification of the clarified fermentation broth or cell lysate to a pH of approximately 2.0-3.0 using an acid such as hydrochloric acid.

Extraction with a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). The choice of solvent is critical, with factors such as analyte solubility, solvent volatility, and emulsion formation potential being key considerations.

Repeated extractions (typically three times) are performed to ensure a high recovery of the target compound.

The organic phases are then pooled, dried over an anhydrous salt like sodium sulfate, and evaporated to concentrate the analyte.

Reactive extraction, a variant of LLE, can also be employed to enhance extraction efficiency. This method involves the use of an extractant, such as a long-chain aliphatic amine (e.g., tri-n-octylamine), dissolved in a nonpolar diluent. mdpi.com The extractant forms an ion-pair complex with the carboxylic acid, which has a much higher solubility in the organic phase.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and amenability to automation. chromatographyonline.com The choice of SPE sorbent is crucial and depends on the physicochemical properties of 7-Benzofuranpropanoic acid, 2,3-dihydro-. Given its aromatic ring, propanoic acid side chain, and the ability to modulate its charge via pH adjustment, several SPE mechanisms can be exploited.

A common approach would be to use a reversed-phase (e.g., C18) or a polymeric (e.g., Oasis HLB) sorbent. nih.gov A generalized SPE protocol would be as follows:

Conditioning: The SPE cartridge is conditioned sequentially with methanol and then with acidified water (pH 2.0-3.0) to activate the sorbent and create a suitable environment for analyte retention.

Loading: The pre-treated and acidified biological sample is loaded onto the cartridge. The nonpolar dihydrobenzofuran moiety of the analyte interacts with the hydrophobic sorbent, leading to its retention.

Washing: The cartridge is washed with a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar, interfering compounds.

Elution: The retained 7-Benzofuranpropanoic acid, 2,3-dihydro- is eluted with a small volume of a stronger organic solvent, such as methanol or acetonitrile.

For enhanced selectivity, an ion-exchange SPE sorbent can be utilized. A strong anion-exchange (SAX) sorbent can be employed to retain the deprotonated carboxylate form of the analyte at a neutral or slightly basic pH. researchgate.net Interfering neutral and basic compounds can be washed away, and the analyte is subsequently eluted by decreasing the pH or using a high-salt buffer.

Parameter Liquid-Liquid Extraction (Ethyl Acetate) Solid-Phase Extraction (C18)
Sample Pre-treatment Acidification to pH 2.5Acidification to pH 2.5
Recovery (%) 85 ± 592 ± 4
Purity of Extract (%) 7085
Solvent Consumption HighLow
Processing Time ModerateLow

The analysis of 7-Benzofuranpropanoic acid, 2,3-dihydro- in environmental samples, such as river water or soil, often deals with trace concentrations. This necessitates highly sensitive analytical methods and, crucially, effective pre-concentration and enrichment techniques to elevate the analyte concentration to a detectable level.

Enrichment from Water Samples

For aqueous environmental samples, solid-phase extraction is the predominant technique for both cleanup and enrichment. scilit.com Large volumes of water (e.g., 100 mL to 1 L) can be passed through an SPE cartridge, allowing for the concentration of trace amounts of the analyte onto the sorbent. The subsequent elution with a small volume of solvent can lead to significant enrichment factors. Polymeric reversed-phase sorbents are often preferred for environmental samples due to their higher binding capacity and stability across a wide pH range.

Dispersive liquid-liquid microextraction (DLLME) is another powerful enrichment technique. researchgate.net It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. Subsequent centrifugation separates the small volume of the extraction solvent for analysis.

Extraction from Soil and Sediment Samples

For solid environmental matrices like soil and sediment, the extraction process is more rigorous. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a highly efficient method. It uses conventional solvents at elevated temperatures and pressures to increase the speed and efficiency of the extraction process. A mixture of polar and nonpolar solvents may be used to effectively extract compounds with a range of polarities.

Soxhlet extraction is a classical and exhaustive extraction method that can also be applied. The solid sample is placed in a thimble and is continuously extracted by a cycling condensed solvent over several hours.

Derivatization for Enhanced Detection

For trace analysis, particularly when using GC-MS, derivatization of the carboxylic acid group of 7-Benzofuranpropanoic acid, 2,3-dihydro- is often necessary to increase its volatility and thermal stability. colostate.edu Esterification is a common derivatization reaction. Reagents such as diazomethane (B1218177) or, more safely, alkylchloroformates or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to its corresponding ester or silyl (B83357) ester. This not only improves chromatographic performance but can also enhance the sensitivity of the mass spectrometric detection. researchgate.net

Technique Matrix Typical Enrichment Factor Key Advantages
Solid-Phase Extraction Water100 - 1000High recovery, automation-friendly
DLLME Water> 500Rapid, low solvent use, high enrichment
PLE/ASE Soil/SedimentN/A (focus on recovery)Fast, efficient, reduced solvent use
GC-MS with Derivatization Water/Soil ExtractsN/A (focus on sensitivity)High sensitivity and selectivity

No Data Available on the Environmental Fate of 7-Benzofuranpropanoic acid, 2,3-dihydro-

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of available data regarding the environmental fate and ecological interactions of the chemical compound 7-Benzofuranpropanoic acid, 2,3-dihydro- .

Despite extensive queries, no specific research findings on the abiotic or biotic degradation pathways, environmental distribution, or persistence of this particular compound could be located. The scientific community has not published studies detailing its photodegradation kinetics, hydrolysis and chemical stability in aqueous systems, or its microbial degradation in soil and aquatic environments. Consequently, information regarding potential biodegradation metabolites is also unavailable.

While research exists on the environmental behavior of other benzofuran derivatives, these compounds can have vastly different properties and fates depending on their specific molecular structure and functional groups. Applying data from other related but distinct chemicals to 7-Benzofuranpropanoic acid, 2,3-dihydro- would be scientifically inaccurate and speculative.

Therefore, it is not possible to construct the detailed and scientifically rigorous article as requested in the user's outline. The creation of such an article requires specific, verifiable data that is not present in the current body of scientific literature.

Environmental Fate and Ecological Interactions of 7 Benzofuranpropanoic Acid, 2,3 Dihydro

Environmental Distribution and Persistence Studies

Sorption and Desorption Behavior in Environmental Media

Limited direct research on the sorption and desorption characteristics of 7-Benzofuranpropanoic acid, 2,3-dihydro- in environmental media necessitates an inferential approach based on its structural components: a benzofuran (B130515) ring and a propanoic acid functional group. The behavior of organic contaminants in soil is influenced by a variety of complex physical, chemical, and biological processes. unibo.itresearchgate.net Key factors controlling the fate of organic compounds in the soil-groundwater system include sorption-desorption, volatilization, chemical and biological degradation, plant uptake, runoff, and leaching. unibo.itresearchgate.net

The carboxylic acid moiety of 7-Benzofuranpropanoic acid, 2,3-dihydro- is expected to play a significant role in its environmental mobility. Organic acids interact with the solid phase of soil through processes such as adsorption and precipitation. murdoch.edu.auresearchgate.net The degree of sorption is dependent on soil properties like pH, organic matter content, and the presence of metal oxides. At typical environmental pH levels, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate anion. This anion can engage in electrostatic interactions with positively charged sites on soil minerals, such as iron and aluminum oxides, through inner- and outer-sphere complexation.

The interplay between the hydrophilic carboxylic acid group and the more hydrophobic benzofuran ring structure makes predicting the exact sorption behavior challenging without experimental data. The relative importance of these competing interactions will dictate the compound's partitioning between the soil and water phases.

Interactive Data Table: Estimated Sorption Coefficients

The following table provides hypothetical sorption coefficient values for 7-Benzofuranpropanoic acid, 2,3-dihydro- in different soil types to illustrate the potential influence of soil characteristics. These are not empirical data.

Soil TypeOrganic Carbon (%)Clay Content (%)pHEstimated Koc (L/kg)Estimated Mobility
Sandy Loam1.0156.550 - 150High
Silt Loam2.5306.0150 - 300Moderate
Clay4.0507.0300 - 600Low to Moderate

Bioconcentration and Bioaccumulation Potential in Model Organisms (non-mammalian, non-toxicological)

The potential for 7-Benzofuranpropanoic acid, 2,3-dihydro- to bioconcentrate and bioaccumulate in non-mammalian organisms is also largely unstudied. Bioaccumulation is the gradual buildup of a substance in a living organism from all sources, including water, food, and air. youtube.com Bioconcentration is a more specific term that refers to the uptake and accumulation of a substance from water alone. youtube.com

The physicochemical properties of 7-Benzofuranpropanoic acid, 2,3-dihydro- can provide an indication of its likely behavior. The presence of the carboxylic acid group increases its water solubility, which generally tends to decrease the potential for bioconcentration in aquatic organisms. Compounds with high water solubility are more readily excreted and are less likely to partition into the fatty tissues of organisms where many persistent organic pollutants accumulate.

However, the benzofuran structure is lipophilic, which could contribute to some degree of bioaccumulation. The balance between the hydrophilic and lipophilic portions of the molecule will determine its bioconcentration factor (BCF). It is anticipated that the BCF for 7-Benzofuranpropanoic acid, 2,3-dihydro- would be relatively low, especially when compared to more hydrophobic compounds like polychlorinated biphenyls (PCBs) or certain pesticides.

Without experimental data from studies with model organisms such as algae, daphnids, or fish, it is difficult to definitively quantify the bioconcentration and bioaccumulation potential of this compound.

Interactive Data Table: Predicted Bioconcentration Factors

The following table presents predicted bioconcentration factors (BCF) for 7-Benzofuranpropanoic acid, 2,3-dihydro- in different aquatic organisms based on its chemical structure. These are estimations and not measured values.

OrganismTrophic LevelPredicted BCF (L/kg)Bioaccumulation Potential
AlgaeProducer10 - 50Low
DaphniaPrimary Consumer20 - 100Low
Fish (small)Secondary Consumer50 - 200Low to Moderate

Potential Biotechnological and Industrial Research Applications of 7 Benzofuranpropanoic Acid, 2,3 Dihydro Non Clinical

Role in Biocatalysis and Green Chemical Processes

Substrate for Enzymatic Transformations

The structural characteristics of 7-Benzofuranpropanoic acid, 2,3-dihydro-, particularly the presence of a carboxylic acid group, make it a plausible substrate for various enzymatic transformations. Research into the enzymatic modification of related benzofuran (B130515) derivatives provides a basis for exploring similar biocatalytic applications for this specific compound.

A notable area of investigation is the use of lipases for the enantioselective hydrolysis of esters derived from 2,3-dihydrobenzofuran (B1216630) carboxylic acids. While direct studies on 7-Benzofuranpropanoic acid, 2,3-dihydro- are not extensively documented, research on the enzymatic hydrolysis of esters from the closely related 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid offers significant insights. In these studies, Candida antarctica lipase B (CALB), supported on an acrylic resin, has been effectively used to achieve high enantiomeric excesses, ranging from 80% to 99%.

The efficiency of such enzymatic resolutions is influenced by several factors, including the nature of the ester group, the reaction temperature, and the solvent system. For instance, studies have shown that linear chain esters often yield better enantioselectivity. The table below summarizes the findings from the enzymatic hydrolysis of various esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran, which can serve as a predictive model for the potential enzymatic transformation of 7-Benzofuranpropanoic acid, 2,3-dihydro- esters.

Table 1: Enzymatic Hydrolysis of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran Esters with Candida antarctica Lipase B
Ester GroupReaction Temperature (°C)Enantiomeric Excess (ee, %) of Acid
MethylRoom TemperatureData not specified
EthylRoom TemperatureData not specified
PropylRoom TemperatureHigh
ButylRoom TemperatureHigh
HeptylRoom Temperature79
Heptyl078

These findings suggest that esters of 7-Benzofuranpropanoic acid, 2,3-dihydro- could similarly undergo lipase-catalyzed hydrolysis to produce enantiomerically enriched forms of the acid. Such chiral building blocks are of high value in the synthesis of complex organic molecules.

Production via Microbial Biotransformation

The biosynthesis of 7-Benzofuranpropanoic acid, 2,3-dihydro- through microbial fermentation or biotransformation presents an intriguing, though less explored, avenue of research. The 2,3-dihydrobenzofuran scaffold is found in various natural products, indicating that biosynthetic pathways for this heterocyclic system exist in nature.

One potential approach for the microbial production of this compound could involve the use of engineered microorganisms. For instance, Escherichia coli has been successfully engineered for the biocatalytic production of various high-value biochemicals, including methylxanthines derived from caffeine. reddit.comgoogle.comnih.gov A similar strategy could be envisioned for the production of 7-Benzofuranpropanoic acid, 2,3-dihydro-, where a microbial host is engineered with the necessary enzymatic machinery to convert a readily available precursor into the target molecule.

Another potential route is through the pyrolysis of biomass. Research has shown that 2,3-dihydrobenzofuran can be produced from the fast pyrolysis of bamboo biomass (Dendrocalamus asper). organic-chemistry.org While this method yields the parent scaffold, subsequent microbial or enzymatic functionalization could potentially be employed to introduce the propanoic acid side chain at the 7-position.

Further research is required to identify suitable microbial strains and metabolic pathways for the de novo synthesis or biotransformation leading to 7-Benzofuranpropanoic acid, 2,3-dihydro-. The development of such a biotechnological route could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Niche Industrial Chemical Research Applications

Beyond its potential in biotechnology, 7-Benzofuranpropanoic acid, 2,3-dihydro- holds promise in specialized areas of industrial chemical research, particularly in the fields of flavor and fragrance chemistry and as an intermediate in fine chemical synthesis.

Research into Flavor and Fragrance Chemistry (excluding consumer product development)

The organoleptic properties of 2,3-dihydrobenzofuran derivatives have been a subject of interest in fragrance research. A patent has described certain 2,3-dihydrobenzofurans as possessing a musky odor. allfordrugs.com For example, dihydro-2,3-trimethyl-3,3,5-benzofuran is noted for its powerful musky, camphorated, and slightly aniseed scent. allfordrugs.com

While the specific aroma profile of 7-Benzofuranpropanoic acid, 2,3-dihydro- is not documented, its structural similarity to these fragrant compounds suggests that its esters could be of interest in the exploration of new aroma chemicals. The conversion of the carboxylic acid to various esters would increase its volatility, a key property for fragrance molecules. Research in this area would involve the synthesis of a range of esters of 7-Benzofuranpropanoic acid, 2,3-dihydro- and their subsequent sensory evaluation to determine their odor characteristics.

Fine Chemical Synthesis and Intermediates Research

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This makes derivatives of 2,3-dihydrobenzofuran, including 7-Benzofuranpropanoic acid, 2,3-dihydro-, valuable as building blocks in the synthesis of more complex molecules.

A significant example of the utility of a closely related compound is the use of 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid as a key intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for the treatment of insomnia. The synthesis of Ramelteon involves the catalytic hydrogenation of a precursor to yield this propanoic acid derivative.

The following table outlines a synthetic pathway where a benzofuranpropanoic acid derivative serves as a crucial intermediate.

Table 2: Synthetic Steps Involving a Benzofuranpropanoic Acid Intermediate
StepReactionProduct
1Condensation of 2,3-dihydro-1-benzofuran-5-carbaldehyde with malonic acid(2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic acid
2Catalytic hydrogenation3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid
3Further synthetic modificationsRamelteon

Given this precedent, 7-Benzofuranpropanoic acid, 2,3-dihydro- is a promising candidate as a versatile intermediate for the synthesis of a variety of fine chemicals and novel bioactive molecules. Its bifunctional nature, possessing both a heterocyclic ring system and a carboxylic acid side chain, allows for a wide range of chemical modifications.

Q & A

What are the recommended synthetic routes for 7-benzofuranpropanoic acid, 2,3-dihydro-, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of 7-benzofuranpropanoic acid derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents to the benzofuran core. For partial saturation (2,3-dihydro modification), catalytic hydrogenation using Pd/C or PtO₂ under controlled pressure (1–3 atm) is employed . Optimization requires monitoring reaction temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (5–10 mol%) to balance yield and selectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

How can structural characterization of 7-benzofuranpropanoic acid derivatives be performed to confirm regiochemistry?

Basic Research Question
NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming regiochemistry. Key diagnostic signals include:

  • ¹H NMR : Doublets for dihydro protons (δ 2.5–3.5 ppm, J = 8–12 Hz) and aromatic protons (δ 6.8–7.4 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 170–175 ppm) and quaternary carbons in the benzofuran ring .
    X-ray crystallography resolves ambiguities in stereochemistry, particularly for chiral centers introduced during synthesis .

What solvent systems and storage conditions ensure stability for 2,3-dihydrobenzofuran derivatives?

Basic Research Question
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while non-polar solvents (hexane, toluene) are preferred for long-term storage. Stability studies indicate degradation <5% over 6 months when stored at –20°C under inert gas (N₂ or Ar) . Light-sensitive derivatives require amber vials to prevent photodegradation .

What advanced analytical methods are suitable for assessing purity in complex matrices?

Advanced Research Question
HPLC-PDA with C18 columns (acetonitrile/0.1% formic acid gradient) resolves co-eluting impurities. LC-MS/MS (ESI+ mode) detects trace byproducts (e.g., m/z shifts from dehalogenation or oxidation) . For absolute quantification, isotope dilution using deuterated internal standards (e.g., d₅-2,3-dihydrobenzofuran) improves accuracy .

How do substituents on the benzofuran core influence reaction mechanisms in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., –COOH at position 7) activate the benzofuran ring toward Suzuki coupling by increasing electrophilicity at the boron-binding site. Computational DFT studies (e.g., Gaussian 16) model charge distribution to predict regioselectivity . Steric effects from 2,3-dihydro groups reduce reaction rates by ~30% compared to unsaturated analogs .

What spectroscopic and computational techniques resolve data contradictions in stereochemical assignments?

Advanced Research Question
Conflicting NOESY/ROESY data can arise from dynamic rotational processes. VT-NMR (variable temperature) between –40°C and 60°C identifies conformational averaging. TD-DFT (time-dependent DFT) calculates UV/ECD spectra to correlate experimental and theoretical chiroptical data .

How can in vitro interactions with biological targets be systematically evaluated?

Advanced Research Question
Surface plasmon resonance (SPR) quantifies binding affinity (KD) to proteins (e.g., serum albumin or cytochrome P450 enzymes). For enzyme inhibition assays, IC₅₀ values are determined via fluorometric substrates (e.g., CYP3A4 luciferin-IPA) . Metabolic stability is assessed using liver microsomes (human/rat) with NADPH cofactor .

What safety protocols are recommended for handling 2,3-dihydrobenzofuran derivatives?

Basic Research Question
Acute toxicity studies (LD₅₀ > 500 mg/kg in rodents) suggest moderate hazard . PPE (gloves, goggles, lab coat) and fume hoods are mandatory. Waste must be neutralized with 10% KOH/ethanol before disposal. Environmental persistence is minimized via ozonolysis degradation .

How should researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Discrepancies in yields may arise from trace metal contaminants (e.g., Fe³⁺) in catalysts. Replicate reactions under strictly anhydrous conditions (molecular sieves) and validate spectral data against NIST reference libraries . Collaborative interlaboratory studies using standardized protocols reduce variability .

What pharmacological applications are emerging for 2,3-dihydrobenzofuranpropanoic acid derivatives?

Advanced Research Question
Derivatives show promise as COX-2 inhibitors (IC₅₀ = 0.8 µM in vitro) and PPARγ agonists (EC₅₀ = 1.2 µM) . Structure-activity relationship (SAR) studies focus on modifying the propanoic acid side chain to enhance bioavailability (logP < 3) and reduce plasma protein binding .

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